4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol is a synthetic compound developed as an inhibitor of the ERCC1-XPF protein complex. [] This complex plays a critical role in various DNA repair pathways, particularly nucleotide excision repair (NER) and interstrand crosslink repair. [] Inhibiting ERCC1-XPF can sensitize cancer cells to DNA-damaging agents like platinum-based drugs and cyclophosphamide. []
4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol, commonly referred to as HM03, is a synthetic compound classified as an acridine derivative. It is primarily investigated for its potential applications in cancer therapy, particularly through the inhibition of DNA repair mechanisms. This compound has been studied for its ability to interfere with the ERCC1-XPF complex, which plays a critical role in nucleotide excision repair processes in cells, especially tumor cells .
The synthesis of HM03 involves multiple steps, beginning with the formation of the acridine core. The key steps include:
The molecular formula of HM03 is . Its structure features:
The InChI code for HM03 is InChI=1S/C26H27ClN4O2/c1-30-9-11-31(12-10-30)16-17-13-19(4-8-25(17)32)28-26-21-6-3-18(27)14-24(21)29-23-7-5-20(33-2)15-22(23)26/h3-8,13-15,32H,9-12,16H2,1-2H3,(H,28,29)
.
HM03 participates in several chemical reactions relevant to its mechanism of action:
The mechanism of action for HM03 primarily revolves around its ability to interfere with DNA repair processes:
The physical and chemical properties of HM03 include:
These properties can influence its bioavailability and efficacy in therapeutic applications.
HM03 has significant potential applications in scientific research and therapeutic contexts:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7